molecular formula C26H21F2NO5S B15138380 Fabp4/5-IN-4

Fabp4/5-IN-4

Cat. No.: B15138380
M. Wt: 497.5 g/mol
InChI Key: YJCBZFOQHODYOB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Fabp4/5-IN-4 typically involves a series of organic reactions starting from a FABP4 selective focused screening hit. Biostructure information is used to modulate the selectivity profile and design potent dual inhibitors with good selectivity against FABP3 . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

Fabp4/5-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fabp4/5-IN-4 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the role of fatty acid binding proteins in lipid metabolism and transport.

    Biology: It helps in understanding the biological functions of fatty acid binding proteins and their involvement in various diseases.

    Medicine: It has potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and atherosclerosis.

    Industry: It can be used in the development of new drugs targeting fatty acid binding proteins.

Mechanism of Action

Fabp4/5-IN-4 exerts its effects by binding to the fatty acid binding proteins 4 and 5, thereby inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids, leading to a reduction in lipid levels and an improvement in metabolic parameters. The molecular targets and pathways involved include the JAK2/STAT2 and c-kit pathways, which are associated with inflammation and lipid metabolism .

Comparison with Similar Compounds

Fabp4/5-IN-4 is unique in its dual inhibition of both fatty acid binding proteins 4 and 5. Similar compounds include:

This compound stands out due to its balanced inhibition of both proteins, making it a valuable tool for studying the combined effects of these proteins on lipid metabolism and related diseases.

Properties

Molecular Formula

C26H21F2NO5S

Molecular Weight

497.5 g/mol

IUPAC Name

2-[2-fluoro-5-[[3-(4-fluoro-2-methylphenyl)-4-methoxynaphthalen-1-yl]sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C26H21F2NO5S/c1-15-11-17(27)7-9-19(15)22-14-24(20-5-3-4-6-21(20)26(22)34-2)35(32,33)29-18-8-10-23(28)16(12-18)13-25(30)31/h3-12,14,29H,13H2,1-2H3,(H,30,31)

InChI Key

YJCBZFOQHODYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)NC4=CC(=C(C=C4)F)CC(=O)O)OC

Origin of Product

United States

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